2-Amino-5-(2-quinolyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(2-quinolyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with a quinoline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-quinolyl)-1,3,4-thiadiazole typically involves the reaction of 2-quinolinecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions generally include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-quinolyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Amino-5-(2-quinolyl)-1,3,4-thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer properties and potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-quinolyl)-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways. It is believed to inhibit certain enzymes and interfere with cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is known to interact with DNA and proteins, disrupting their normal functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(2-pyridyl)-1,3,4-thiadiazole
- 2-Amino-5-(2-benzimidazolyl)-1,3,4-thiadiazole
- 2-Amino-5-(2-thienyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(2-quinolyl)-1,3,4-thiadiazole is unique due to its quinoline moiety, which imparts distinct biological activities compared to other similar compounds. The presence of the quinoline ring enhances its ability to interact with biological targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C11H8N4S |
---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
5-quinolin-2-yl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H8N4S/c12-11-15-14-10(16-11)9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,(H2,12,15) |
InChI Key |
UTWADPGAMRHGME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NN=C(S3)N |
Origin of Product |
United States |
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